

# Spectroscopic Data of 3'-Chloro-5'-(trifluoromethoxy)acetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 3'-Chloro-5'-(trifluoromethoxy)acetophenone

Cat. No.: B1356668

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This technical guide provides a summary of the available and predicted spectroscopic data for **3'-Chloro-5'-(trifluoromethoxy)acetophenone**, a compound of interest for researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental data for this specific compound, this document leverages data from structurally similar analogs to predict its spectroscopic characteristics.

## Physicochemical Properties and Predicted Mass Spectrometry Data

While experimental spectroscopic data for **3'-Chloro-5'-(trifluoromethoxy)acetophenone** is not readily available in the public domain, its fundamental physicochemical properties and predicted mass spectrometry data have been compiled from public databases.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClF <sub>3</sub> O <sub>2</sub>
Molecular Weight	238.59 g/mol
SMILES	<chem>CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F</chem>
InChI	InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12,13)/h2-4H,1H3

## Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] <sup>+</sup>	239.0081
[M+Na] <sup>+</sup>	261.0000
[M+K] <sup>+</sup>	276.9740
[M+NH <sub>4</sub> ] <sup>+</sup>	256.0346

## Spectroscopic Data of Structural Analogs

To estimate the spectroscopic properties of **3'-Chloro-5'-(trifluoromethoxy)acetophenone**, data from two key structural analogs, 3'-Chloroacetophenone and 3'-(Trifluoromethyl)acetophenone, are presented below.

### 3'-Chloroacetophenone

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.91	t	1.8	Ar-H
7.82	ddd	7.7, 1.6, 1.1	Ar-H
7.53	m	Ar-H	Ar-H
7.41	t	7.8	
2.59	s	-CH <sub>3</sub>	

#### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
196.6	C=O
138.7	Ar-C
134.9	Ar-C
132.9	Ar-CH
129.9	Ar-CH
128.3	Ar-CH
126.3	Ar-CH
26.5	-CH <sub>3</sub>

#### Mass Spectrometry Data

m/z	Relative Intensity	Assignment
154	35%	[M] <sup>+</sup>
139	100%	[M-CH <sub>3</sub> ] <sup>+</sup>
111	49%	[M-CH <sub>3</sub> -CO] <sup>+</sup>
75	20%	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Description
~3070	Aromatic C-H stretch
~1685	C=O stretch (ketone)
~1570, 1470	Aromatic C=C stretch
~800	C-Cl stretch

## 3'-(Trifluoromethyl)acetophenone

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.21	s	Ar-H
8.15	d	Ar-H
7.85	d	Ar-H
7.63	t	Ar-H
2.66	s	-CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
196.7	C=O
138.1	Ar-C
131.6	Ar-CH
131.2 (q)	Ar-C-CF <sub>3</sub>
129.5	Ar-CH
129.4 (q)	Ar-CH
124.9 (q)	Ar-CH
123.7 (q)	-CF <sub>3</sub>
26.7	-CH <sub>3</sub>

## Mass Spectrometry Data

m/z	Relative Intensity	Assignment
188	40%	[M] <sup>+</sup>
173	100%	[M-CH <sub>3</sub> ] <sup>+</sup>
145	55%	[M-CH <sub>3</sub> -CO] <sup>+</sup>
125	15%	[C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> ] <sup>+</sup>

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Description
~3070	Aromatic C-H stretch
~1700	C=O stretch (ketone)
~1600, 1450	Aromatic C=C stretch
~1330, 1170, 1130	C-F stretches (CF <sub>3</sub> )

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum.

### Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. The sample is then placed in the IR spectrometer, and the spectrum is recorded.

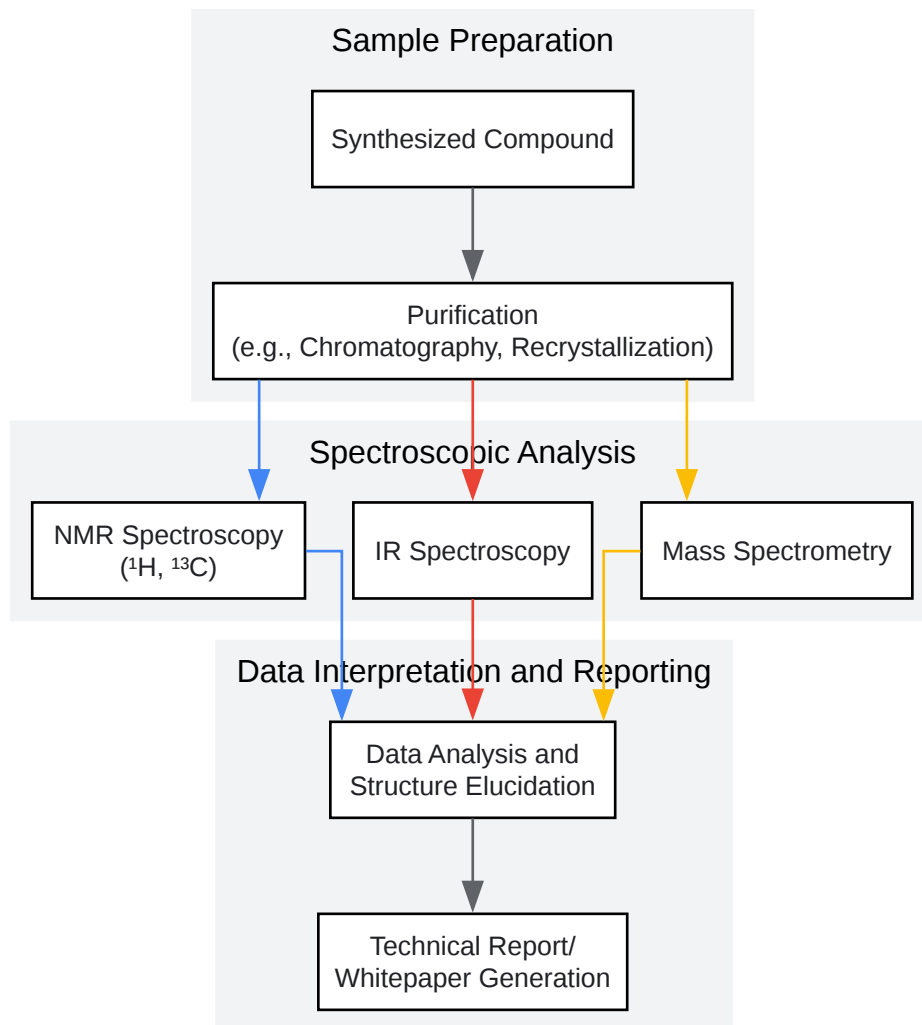
### Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI) is often used for less volatile or more polar molecules. The instrument is calibrated using a known standard to ensure accurate mass measurements.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

## General Workflow for Spectroscopic Analysis



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A generalized workflow for the spectroscopic characterization of a chemical compound.

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